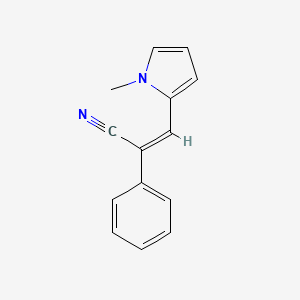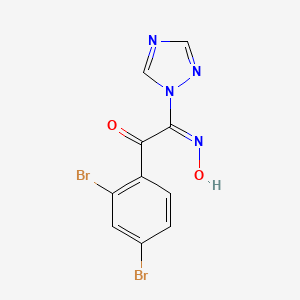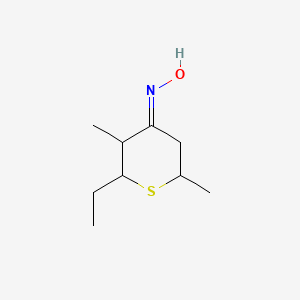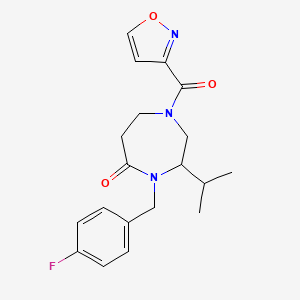
3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile
Vue d'ensemble
Description
3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile, also known as MP2PA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth or metal ion binding.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process in which cells undergo programmed cell death. This compound has also been found to bind to metal ions such as copper and zinc, which may have implications for its use as a fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile. For instance, further studies are needed to fully understand its mechanism of action and optimize its use in cancer treatment and metal ion detection. Additionally, this compound may have potential applications in other fields, such as materials science and nanotechnology, which should be explored further.
Méthodes De Synthèse
3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this reaction, benzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde are reacted with malononitrile in the presence of a base catalyst such as piperidine to produce this compound.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrrol-2-yl)-2-phenylacrylonitrile has been found to have potential applications in various fields of scientific research. For instance, it has been studied as a potential drug candidate for the treatment of cancer, due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-16-9-5-8-14(16)10-13(11-15)12-6-3-2-4-7-12/h2-10H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSABJIWTNYRZHY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C#N)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325073 | |
| Record name | (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
86771-02-0 | |
| Record name | (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(difluoromethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5417166.png)
![ethyl 2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5417167.png)

![ethyl 1-[4-(3-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417170.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5417189.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzenesulfonamide](/img/structure/B5417194.png)
![4-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5417206.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417208.png)

![7-acetyl-2-(ethoxymethyl)-N-[(5-methylisoxazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5417216.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417221.png)
![6-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5417228.png)

